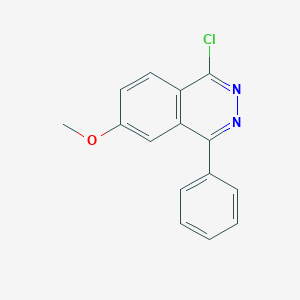1-Chloro-6-methoxy-4-phenyl-phthalazine
CAS No.:
Cat. No.: VC13969034
Molecular Formula: C15H11ClN2O
Molecular Weight: 270.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H11ClN2O |
|---|---|
| Molecular Weight | 270.71 g/mol |
| IUPAC Name | 1-chloro-6-methoxy-4-phenylphthalazine |
| Standard InChI | InChI=1S/C15H11ClN2O/c1-19-11-7-8-12-13(9-11)14(17-18-15(12)16)10-5-3-2-4-6-10/h2-9H,1H3 |
| Standard InChI Key | ZVJWZHUEDGUWRO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=NN=C2C3=CC=CC=C3)Cl |
Introduction
Structural Characteristics and Molecular Profile
The molecular structure of 1-chloro-6-methoxy-4-phenyl-phthalazine (C₁₅H₁₁ClN₂O) features a planar phthalazine ring system with three distinct substituents:
-
Chlorine at position 1, which enhances electrophilicity and influences reactivity in nucleophilic substitution reactions.
-
Methoxy group (-OCH₃) at position 6, contributing to electronic effects such as resonance donation and steric hindrance.
-
Phenyl group at position 4, introducing hydrophobic character and potential π-π stacking interactions in biological systems.
Comparative analysis with the structurally similar 1-chloro-4-(4-methoxyphenyl)phthalazine (CAS#128615-83-8) reveals key differences in substituent positioning, which may alter physicochemical and biological behaviors . Theoretical calculations predict a molecular weight of 270.71 g/mol and a logP value indicative of moderate lipophilicity, though experimental validation is required.
Synthesis Methodologies
Friedel-Crafts Acylation and Cyclocondensation
A common route to substituted phthalazines involves Friedel-Crafts acylation of phthalic anhydride with aromatic ethers, followed by cyclocondensation with hydrazine hydrate. For example, Behalo et al. synthesized 1-chloro-4-(4-phenoxyphenyl)phthalazine via:
-
Acylation: Phthalic anhydride and diphenyl ether react in tetrachloroethane with AlCl₃ catalysis to form 2-(4-phenoxybenzoyl)benzoic acid .
-
Cyclocondensation: Treatment with hydrazine hydrate in ethanol yields 4-(4-phenoxyphenyl)phthalazin-1(2H)-one .
-
Chlorination: Phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃) converts the phthalazinone to the chlorinated derivative .
Adapting this method, introducing methoxy and phenyl groups would require tailored starting materials, such as methoxy-substituted benzoyl chlorides or aryl boronic acids for Suzuki couplings .
Nucleophilic Substitution Reactions
Search result demonstrates the synthesis of 6-chloro-3-substituted phthalazinones via nucleophilic substitution. For instance, 4-hydrazinophthalazin-1-chloro phthalazine reacts with 4-fluorobenzoyl chloride in 1,4-dioxane and triethylamine, followed by reflux in DMF to yield triazolo-phthalazinones . A analogous approach could introduce methoxy and phenyl groups at positions 6 and 4, respectively, using methoxybenzoyl chloride and phenylating agents.
Table 1: Comparative Synthesis Conditions for Phthalazine Derivatives
Physicochemical Properties
While experimental data for 1-chloro-6-methoxy-4-phenyl-phthalazine are unavailable, inferences can be made from analogous compounds:
-
Melting Point: Chlorinated phthalazinones exhibit melting points between 130°C and 192°C, depending on substituent polarity .
-
Solubility: Expected to be soluble in polar aprotic solvents (DMF, DMSO) and insoluble in water due to the phenyl group .
-
Spectroscopic Data:
Research Perspectives and Challenges
-
Synthetic Optimization: Developing regioselective methods to introduce substituents at positions 1, 4, and 6 remains a challenge. Microwave-assisted synthesis or flow chemistry could improve yields .
-
Biological Screening: Priority should be given to testing against cancer cell lines (e.g., HCT-116, MCF-7) and microbial pathogens.
-
Computational Studies: DFT calculations and molecular docking could predict binding affinities for targets like topoisomerase II or EGFR.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume